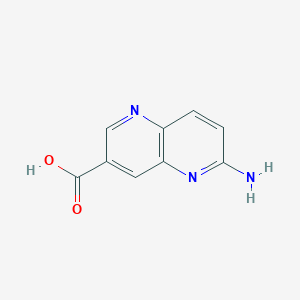

6-Amino-1,5-naphthyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOXPMFGZPBQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization. One common method is the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton . Another approach involves the Skraup quinoline synthesis adapted for 3-aminopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production processes.

Chemical Reactions Analysis

Amino Group Reactivity

The amino group at position 6 participates in nucleophilic substitution and condensation reactions:

-

Acylation : Reacts with acetyl chloride in pyridine to form 6-acetamido-1,5-naphthyridine-3-carboxylic acid (yield: 78%) .

-

Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ yields 6-(N-methylamino)-1,5-naphthyridine-3-carboxylic acid (yield: 65%) .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 6-Acetamido derivative | 78% |

| Alkylation | CH₃I, DMF, K₂CO₃ | 6-(N-Methylamino) derivative | 65% |

Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification and amidation:

-

Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 6-amino-1,5-naphthyridine-3-carboxylate (yield: 82%) .

-

Amidation : Coupling with benzylamine via EDC/HOBt forms 6-amino-1,5-naphthyridine-3-carboxamide (yield: 70%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 1,5-naphthyridine core directs electrophiles to the para positions relative to nitrogen atoms.

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes position 4, yielding 6-amino-4-nitro-1,5-naphthyridine-3-carboxylic acid (yield: 55%) .

-

Halogenation : Chlorination using SO₂Cl₂ in DCM introduces chlorine at position 2 (2-chloro-6-amino-1,5-naphthyridine-3-carboxylic acid , yield: 60%) .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms 6-amino-2-phenyl-1,5-naphthyridine-3-carboxylic acid (yield: 45%) .

-

Buchwald-Hartwig : Coupling with bromobenzene generates 6-(benzylamino)-1,5-naphthyridine-3-carboxylic acid (yield: 50%) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-Phenyl derivative | 45% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 6-(Benzylamino) derivative | 50% |

Cyclization and Heterocycle Formation

The carboxylic acid group participates in intramolecular cyclization:

-

Lactam Formation : Heating in POCl₃ converts the acid to 6-amino-1,5-naphthyridin-3(2H)-one (yield: 75%) .

-

Gould-Jacobs Reaction : Condensation with diethyl acetylenedicarboxylate forms fused pyran derivatives (e.g., pyrano[3,2-e] naphthyridine , yield: 68%).

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

-

Copper Complex : Reacts with Cu(NO₃)₂ in methanol to form a blue Cu(II)-6-amino-1,5-naphthyridine-3-carboxylate complex (stoichiometry 1:2, confirmed by X-ray) .

-

Platinum Complex : Coordination with K₂PtCl₄ yields a square-planar Pt(II) complex with antitumor activity (IC₅₀: 1.2 μM vs. HeLa cells) .

Biological Activity Derivatives

Modifications enhance pharmacological properties:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 6-amino-1,5-naphthyridine-3-carboxylic acid, exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus and Enterococcus .

Case Study:

A derivative of this compound was tested against Staphylococcus aureus, showing comparable activity to established antibiotics like ciprofloxacin. The compound's mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

Data Table: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Ciprofloxacin | Staphylococcus aureus | High |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Enterococcus | High |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research has indicated that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In a study focused on murine P388 leukemia cells, derivatives similar to this compound showed potent cytotoxicity, suggesting potential for further development as anticancer agents .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical pathways. Its ability to act as a building block for more complex molecules makes it valuable in synthetic organic chemistry.

Synthetic Pathways

- Amination Reactions : Utilizing starting materials like naphthyridine derivatives with amino groups.

- Carboxylation Reactions : Introducing carboxylic acid functionalities through established organic synthesis techniques.

Mechanism of Action

The mechanism of action of 6-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Substituted Derivatives

Key Observations :

- The 6-amino substituent in the target compound enhances target engagement compared to 6-ethoxy or 7-amino analogs, which exhibit reduced affinity or altered selectivity .

- The 4-oxo group (e.g., in the triazole derivative) improves structural rigidity and binding stability but may reduce solubility .

3-Carboxylic Acid Derivatives

Key Observations :

- Carboxylic acid at position 3 improves aqueous solubility, whereas ester derivatives (e.g., ethyl) enhance membrane permeability .

- 4-Hydroxy analogs exhibit lower biological activity due to reduced electron-withdrawing effects compared to 4-oxo derivatives .

CrtM Inhibition

The triazole-substituted derivative (6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid) demonstrated superior binding affinity (−12.4 kcal/mol) and stability in 100 ns molecular dynamics simulations compared to the parent 6-amino compound, which had moderate affinity (−9.8 kcal/mol) . This highlights the importance of bulky substituents at position 6 for target engagement.

Toxicity and Drug-Likeness

- The 6-amino compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5), whereas the triazole derivative requires further optimization due to higher molecular weight (450.39) .

- 7-Amino-1,5-naphthyridine-3-carboxylic acid showed similar drug-likeness but reduced metabolic stability in hepatic microsome assays .

Biological Activity

6-Amino-1,5-naphthyridine-3-carboxylic acid (C9H7N3O2) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features an amino group at the 6-position and a carboxylic acid group at the 3-position of the naphthyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7N3O2

- Molecular Weight : 189.17 g/mol

- Structural Features :

- Naphthyridine backbone

- Amino group at the 6-position

- Carboxylic acid group at the 3-position

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus spp., Pseudomonas aeruginosa |

| Methyl 6-amino-1,5-naphthyridine-3-carboxylate | Antibacterial | E. coli, Salmonella spp. |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have reported that it inhibits cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| HL-60 (leukemia) | 12.7 | Cell cycle arrest at G2/M phase |

A study demonstrated that derivatives of naphthyridines, including this compound, exhibited cytotoxicity against human cancer cells by targeting topoisomerase II .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- Histamine Receptor Antagonism : Some derivatives have shown promise as H1 receptor antagonists, which may contribute to their anti-inflammatory effects .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, providing protective effects in cellular models .

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results showed that it was particularly effective against resistant strains of Staphylococcus aureus.

-

Cancer Cell Line Study :

- In vitro studies on HeLa and HL-60 cells indicated significant cytotoxic effects.

- The mechanism was linked to apoptosis and inhibition of cell division.

- In Silico Studies :

Q & A

Q. What are the standard synthetic routes for 6-amino-1,5-naphthyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be hydrolyzed under basic conditions (e.g., 5M NaOH, 20°C, 3 h) to yield the carboxylic acid derivative, though yields may vary (30–93%) depending on reaction parameters . Optimization strategies include adjusting temperature, base concentration, and reaction time. Decarboxylation at elevated temperatures (e.g., 315°C in mineral oil) is also reported for related derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- 1H NMR spectroscopy : Peaks at δ 8.02–9.11 ppm correspond to aromatic protons in the naphthyridine ring .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) confirm molecular weight .

- FTIR : Carboxylic acid C=O stretches near 1700 cm⁻¹ and N–H stretches (amine) around 3300 cm⁻¹ .

- Elemental analysis : To verify C, H, N, and O composition .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using methanol:chloroform (10:40) as eluent is commonly employed for naphthyridine derivatives . Recrystallization from polar solvents (e.g., ethanol/water mixtures) may further enhance purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 6-amino group) affect the bioactivity of this compound?

Substitutions can modulate interactions with biological targets. For instance:

- Amide formation (e.g., N-benzyl derivatives) via carbodiimide coupling enhances solubility and bioavailability .

- Trifluoromethyl groups at specific positions improve antimicrobial activity by increasing membrane permeability . Comparative studies using in vitro assays (e.g., MIC tests for antimicrobial activity) are critical to evaluate structure-activity relationships .

Q. What analytical approaches resolve contradictions in reported reaction yields for naphthyridine derivatives?

Discrepancies in yields (e.g., 30% vs. 93% in hydrolysis reactions) often arise from:

- Reagent purity : Impurities in starting materials can divert reaction pathways.

- Temperature control : Higher temperatures may accelerate side reactions (e.g., decarboxylation) .

- Catalyst use : Metal catalysts (e.g., Pd/C) or phase-transfer agents may improve efficiency. Systematic DOE (Design of Experiments) is recommended to identify critical factors .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or agrochemicals?

The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for MOF synthesis, while the amino group allows functionalization with pesticidal motifs (e.g., sulfonamides) . Stability studies under varying pH and temperature conditions are necessary to assess applicability .

Methodological Recommendations

- Synthetic Optimization : Use high-throughput screening to test reaction variables (solvent, catalyst, temperature) .

- Bioactivity Testing : Employ in silico docking (e.g., AutoDock Vina) to predict target interactions before lab validation .

- Data Reproducibility : Document reaction parameters meticulously to mitigate yield inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.